5-Ethynyl-1,3,4-thiadiazol-2-amine
Description
Properties
Molecular Formula |
C4H3N3S |
|---|---|
Molecular Weight |
125.15 g/mol |
IUPAC Name |
5-ethynyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C4H3N3S/c1-2-3-6-7-4(5)8-3/h1H,(H2,5,7) |
InChI Key |
LTAMDQLJERBMLX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NN=C(S1)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Profiles of 5 Ethynyl 1,3,4 Thiadiazol 2 Amine
Reactivity of the 1,3,4-Thiadiazole (B1197879) Heterocyclic Ring System
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. mdpi.com Its aromatic nature confers significant stability. mdpi.com The presence of electronegative nitrogen atoms makes the ring electron-deficient, which profoundly influences its reactivity towards electrophiles and nucleophiles.
Electrophilic and Nucleophilic Substitution Patterns
The electron-deficient character of the 1,3,4-thiadiazole ring generally renders it resistant to electrophilic substitution reactions. However, the presence of the electron-donating amino group at the C2 position can increase the electron density of the ring, potentially facilitating reactions with strong electrophiles.
Conversely, the ring is more susceptible to nucleophilic attack. Strong nucleophiles can react with the carbon atoms of the thiadiazole ring. nih.gov In some cases, treatment with a strong base can lead to ring fission. nih.gov Nucleophilic substitution reactions have been demonstrated on derivatives of the 2-amino-1,3,4-thiadiazole (B1665364) scaffold. For instance, the key intermediate 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide, derived from the corresponding 2-amino-1,3,4-thiadiazole, readily undergoes nucleophilic substitution with various piperazine (B1678402) derivatives. nih.gov
Table 1: Summary of Substitution Reactivity of the 2-Amino-1,3,4-Thiadiazole Ring
| Reaction Type | Reactivity | Influencing Factors | Example Product Class |
|---|---|---|---|
| Electrophilic Substitution | Generally low | Electron-deficient nature of the ring. The -NH2 group is activating, but often insufficient to overcome the ring's deactivation. | Not commonly observed |
| Nucleophilic Substitution | Favorable, especially at C2 and C5 | Electron-deficient ring carbons are susceptible. Can be facilitated by a leaving group at the target position. | Substituted 2-amino-1,3,4-thiadiazoles |
| Nucleophilic Attack | Can lead to ring fission | Requires strong nucleophiles/bases. nih.gov | Ring-opened intermediates |
Ring-Opening and Rearrangement Pathways
The 1,3,4-thiadiazole ring system, particularly when substituted with certain functional groups, can undergo rearrangements. For example, 2-amino-1,3,4-thiadiazoles have been shown to rearrange in the presence of nucleophiles like methylamine, proceeding through a ring-opening intermediate followed by ring-closure to form a triazolinethione. nih.gov Another documented transformation is the Dimroth rearrangement, which can occur in substituted thiadiazoles, leading to isomeric heterocyclic systems. nih.gov These pathways offer synthetic routes to alternative heterocyclic structures starting from the thiadiazole core.
Transformations Involving the Ethynyl (B1212043) Functional Group
The terminal ethynyl group (a terminal alkyne) at the C5 position is a highly versatile functional group, primarily known for its participation in addition and cycloaddition reactions.
Cycloaddition Reactions
The carbon-carbon triple bond of the ethynyl group serves as an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, providing a powerful method for the construction of five-membered heterocyclic rings. wikipedia.org This type of reaction is a cornerstone for creating complex molecular architectures from simpler building blocks.
The most prominent reaction of the terminal ethynyl group is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.org This reaction is a premier example of "click chemistry," a concept introduced by K. Barry Sharpless, characterized by high yields, stereospecificity, simple reaction conditions, and tolerance of a wide variety of functional groups. nih.govnih.gov
The CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne, such as in 5-ethynyl-1,3,4-thiadiazol-2-amine, and an organic azide (B81097) in the presence of a copper(I) catalyst. nih.gov The catalyst, often generated in situ from a copper(II) salt and a reducing agent or by using a copper(I) salt like CuI, selectively activates the alkyne. nih.gov This process leads exclusively to the formation of a stable, aromatic 1,4-disubstituted 1,2,3-triazole ring. nih.govyoutube.com This high regioselectivity contrasts with the uncatalyzed thermal reaction, which yields a mixture of 1,4- and 1,5-regioisomers. nih.gov The resulting triazole ring serves as a robust and stable linker, making CuAAC an ideal strategy for the modular assembly of complex molecules by covalently linking the thiadiazole scaffold to any molecule bearing an azide functionality. youtube.comaun.edu.eg
Table 2: Illustrative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reactant 1 | Reactant 2 | Catalyst System | Product |
|---|---|---|---|
| This compound | Benzyl (B1604629) Azide | Cu(I) source (e.g., CuSO4/Sodium Ascorbate) | 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-amine |
| This compound | Azidoethyl-β-D-glucopyranoside | Cu(I) source (e.g., CuI) | A glycosylated 1,2,3-triazole-thiadiazole conjugate |
| This compound | 3'-Azido-3'-deoxythymidine (AZT) | Cu(I) source | A nucleoside-thiadiazole conjugate |
Beyond the reaction with azides, the ethynyl group on this compound can react with a variety of other 1,3-dipoles. wikipedia.org These reactions provide access to a wide range of five-membered heterocycles, further expanding the synthetic utility of the parent compound.
A notable example is the reaction with nitrile oxides, which yields isoxazoles. Another is the cycloaddition with azomethine ylides, which can be generated in situ and react with alkynes to form substituted pyrrolines or other nitrogen-containing heterocycles. nih.gov These cycloadditions, while sometimes requiring more specific conditions than CuAAC, significantly broaden the scope of accessible molecular structures derived from the this compound core.
Table 3: Examples of Other 1,3-Dipolar Cycloaddition Reactions
| 1,3-Dipole | Dipolarophile | Resulting Heterocycle |
|---|---|---|
| Nitrile Oxide (R-C≡N⁺-O⁻) | Ethynyl group | 3,5-Disubstituted Isoxazole |
| Azomethine Ylide (R₂C=N⁺(R)-C⁻R₂) | Ethynyl group | Dihydropyrrole (Pyrroline) derivative |
| Diazoalkane (R₂C=N⁺=N⁻) | Ethynyl group | Pyrazole derivative |
Transition Metal-Catalyzed Alkyne Transformations
The terminal alkyne moiety of this compound is a versatile functional group for various transition metal-catalyzed reactions. These transformations are pivotal for carbon-carbon and carbon-heteroatom bond formations, leading to a wide array of functionalized thiadiazole derivatives.
Hydration: The hydration of terminal alkynes is a fundamental transformation that typically yields methyl ketones. For ethynyl-substituted heterocycles like this compound, this reaction would lead to the formation of a 5-acetyl-1,3,4-thiadiazol-2-amine. This transformation is often catalyzed by mercury(II) salts, but due to toxicity concerns, greener catalysts based on gold, platinum, and other transition metals have been developed.
Hydroamination: The addition of an amine across the carbon-carbon triple bond, or hydroamination, is an atom-economical method for synthesizing enamines and imines. Intramolecular hydroamination can lead to the formation of new heterocyclic rings. For terminal alkynes attached to electron-withdrawing systems, such as the thiadiazole ring, the first hydroamination step is generally much faster than the second. encyclopedia.pub Copper-catalyzed hydroamination reactions have been shown to be effective for a diverse range of aryl-substituted internal alkynes, yielding enamines with high stereoselectivity. acs.org While direct hydroamination of terminal alkynes can be challenging, reductive hydroamination presents a viable alternative. acs.org In the context of this compound, intermolecular hydroamination with a suitable amine could yield a stable enamine, a valuable synthetic intermediate.
A plausible catalytic cycle for copper-catalyzed hydroamination involves the formation of a vinylcopper intermediate, which can then undergo electrophilic amination to produce the enamine product. acs.org
Table 1: Examples of Transition Metal-Catalyzed Hydration and Hydroamination of Alkynes Note: Data presented for analogous alkyne systems as direct examples for this compound are not readily available in the literature.
| Reaction | Catalyst System | Substrate Type | Product Type | Key Features |
|---|---|---|---|---|
| Hydration | Au(I) or Pt(II) complexes | Terminal Alkynes | Methyl Ketones | High regioselectivity for Markovnikov addition. |
| Hydroamination | Cu(OAc)₂ / DTBM-SEGPHOS | Internal Aryl Alkynes | (E)-Enamines | High stereoselectivity and regioselectivity. acs.org |
| Reductive Hydroamination | Cu(OAc)₂ / DTBM-SEGPHOS, with alcohol additive | Aryl & Aliphatic Alkynes | Alkylamines | Excellent, catalyst-controlled diastereoselectivities. acs.org |
Silylformylation involves the simultaneous addition of a silyl (B83357) group and a formyl group across a carbon-carbon triple bond. This reaction is a powerful tool for the synthesis of β-silyl-α,β-unsaturated aldehydes. Rhodium complexes are typically employed as catalysts for this transformation. acs.org For terminal alkynes like this compound, the reaction is highly regioselective, with the silyl group adding to the terminal sp-hybridized carbon. acs.org
The reaction generally requires a rhodium catalyst, such as Rh₄(CO)₁₂, and is carried out under a carbon monoxide atmosphere. acs.org The plausible mechanism involves the insertion of the alkyne into a rhodium-silicon bond to form a rhodium-vinyl species, followed by the insertion of carbon monoxide. acs.org
Table 2: Rhodium-Catalyzed Silylformylation of Terminal Alkynes Note: This table presents generalized findings for terminal alkynes, applicable to this compound.
| Catalyst Precursor | Hydrosilane | CO Pressure | Typical Product | Reference |
|---|---|---|---|---|
| Rh₄(CO)₁₂ | R₃SiH | >10 kg/cm² | 3-silyl-2-alkenal | acs.org |
| [Rh(COD)Cl]₂ | R₃SiH | Atmospheric to high pressure | 3-silyl-2-alkenal | acs.org |
A sophisticated application of ethynyl-substituted heterocycles is in the synthesis of spirocyclic compounds. By converting the primary amine of a molecule analogous to this compound into a methylene (B1212753) cyclic carbamate (B1207046), it becomes a precursor for generating a 2-aminoallyl cation intermediate. This intermediate can then undergo copper-catalyzed annulation with various nucleophilic reagents to construct spirocyclic systems. acs.orgmdpi.com
This methodology offers an efficient and operationally simple route to complex molecular architectures with broad functional group tolerance. acs.orgmdpi.com The reaction proceeds under mild conditions, and the use of chiral ligands can induce enantioselectivity. A plausible mechanism involves the copper-assisted decarboxylation of the ethynyl methylene cyclic carbamate to form a 2-aminoallyl cation, which then reacts with a nucleophile and undergoes intramolecular cyclization. acs.org
Table 3: Copper-Catalyzed Spirocyclic Compound Formation Note: This data is based on the general reactivity of ethynyl methylene cyclic carbamates (EMCCs).
| Catalyst | Precursor | Nucleophile | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Cu(I) salts | Ethynyl Methylene Cyclic Carbamates (EMCCs) | Anilines, phenols, etc. | Spirocyclic Compounds | Mild conditions, broad scope. | acs.orgmdpi.com |
Oxidative and Reductive Manipulations of the Ethynyl Moiety
Oxidative Coupling: The terminal ethynyl group is readily susceptible to oxidative coupling reactions, such as the Glaser-Eglinton-Hay coupling, to form symmetrical 1,3-diynes. This transformation is typically catalyzed by copper salts in the presence of an oxidant, such as oxygen. dntb.gov.ua Such reactions would lead to the formation of a bis(2-amino-1,3,4-thiadiazol-5-yl)buta-1,3-diyne. Heterocoupling with other terminal alkynes is also possible, providing access to unsymmetrical diynes. researchgate.net
Reduction: The ethynyl group can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane, depending on the reagents and conditions employed.
Cis-Alkene Formation: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) results in the syn-addition of hydrogen, yielding the corresponding cis-alkene. organic-chemistry.orgmdpi.com
Trans-Alkene Formation: Reduction with sodium in liquid ammonia (B1221849) proceeds via a radical anion intermediate to give the trans-alkene through anti-addition of hydrogen. organic-chemistry.orgmdpi.com
Alkane Formation: Complete reduction of the triple bond to an alkane can be achieved through catalytic hydrogenation with catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere. organic-chemistry.orgresearchgate.net
Table 4: Reduction Methods for Terminal Alkynes
| Reagent/Catalyst | Product | Stereochemistry | Reference |
|---|---|---|---|
| H₂, Lindlar's Catalyst | cis-Alkene | Syn-addition | organic-chemistry.orgmdpi.com |
| Na, liquid NH₃ | trans-Alkene | Anti-addition | organic-chemistry.orgmdpi.com |
| H₂, Pd/C or Pt/C | Alkane | N/A | organic-chemistry.orgresearchgate.net |
Transformations Involving the Primary Amine Functional Group
The 2-amino group of the 1,3,4-thiadiazole ring is a key site for functionalization, allowing for the introduction of a wide variety of substituents through reactions such as acylation, alkylation, and arylation. The nucleophilicity of this amino group is influenced by the electronic properties of the thiadiazole ring.
Acylation, Alkylation, and Arylation Reactions
Acylation: The primary amino group of 5-substituted-1,3,4-thiadiazol-2-amines can be readily acylated using acyl chlorides or anhydrides. For example, reaction with chloroacetyl chloride in the presence of a base yields the corresponding 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide. acs.org This acylated intermediate serves as a versatile precursor for further modifications.
Alkylation and Arylation: The acylated intermediate can undergo nucleophilic substitution with various amines to introduce alkyl or aryl groups. For instance, reaction with secondary amines like substituted piperazines or benzyl piperidine (B6355638) leads to the formation of N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-(disubstitutedamino)acetamide derivatives. acs.org These reactions are typically carried out by heating under reflux in a suitable solvent with a base such as triethylamine (B128534). acs.org
Table 5: Synthesis of N-Substituted 2-amino-1,3,4-thiadiazole Derivatives Note: Data is based on the reactivity of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine.
| Reaction Step | Reagents | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Acylation | Chloroacetyl chloride, anhydrous sodium acetate | Dry acetone, room temperature | 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | acs.org |
| Alkylation/Arylation | Substituted piperazines, triethylamine | Dry benzene, reflux | N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide derivatives | acs.org |
Diazotization and Subsequent Chemical Derivatizations (e.g., Azo Dye Formation)
The primary amino group at the C2 position of the this compound scaffold is amenable to diazotization, a fundamental transformation for heteroaromatic amines. sci-hub.st This reaction typically involves treating the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C). researchgate.netnih.gov The resulting diazonium salt is a valuable intermediate for a variety of chemical derivatizations.
One of the most significant applications of this diazotization is the synthesis of azo dyes. The generated 5-ethynyl-1,3,4-thiadiazole-2-diazonium salt can be readily coupled with electron-rich aromatic compounds, such as phenols and anilines, to produce a diverse range of azo dyes. beilstein-journals.org The general reaction scheme involves the electrophilic attack of the diazonium salt on the activated aromatic ring. These azo dyes incorporating the 1,3,4-thiadiazole nucleus are of interest due to their unique chromophoric properties.
The synthesis of such dyes is a well-established procedure for other 2-amino-1,3,4-thiadiazole derivatives. For instance, 2-amino-5-mercapto-1,3,4-thiadiazole can be diazotized and then coupled with various activated aromatic compounds to yield azo compounds. beilstein-journals.org Similarly, the diazotization of 2,5-diamino-1,3,4-thiadiazole (B1295027) can be performed in concentrated hydrochloric acid with sodium nitrite. google.com
Amidation and Sulfonamidation Reactions
The 2-amino group of this compound can readily undergo acylation to form the corresponding amides. This transformation is a common and straightforward method for modifying the properties of the parent compound. The reaction typically involves the treatment of the amine with an acylating agent such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct.
The synthesis of amide derivatives of the 2-amino-1,3,4-thiadiazole core is a widely employed strategy in medicinal chemistry. nih.gov For example, the reaction of 5-substituted 2-amino-1,3,4-thiadiazoles with various acylating agents leads to the formation of N-acylated products. These reactions are generally efficient and allow for the introduction of a wide array of functional groups.
Similarly, sulfonamidation of the 2-amino group can be achieved by reacting it with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a suitable base. The resulting sulfonamides are an important class of compounds, with many exhibiting significant biological activities. sci-hub.st The synthesis of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) derivatives has been a subject of interest, highlighting the utility of this reaction. nih.govgrowingscience.com
Table 1: Examples of Amidation and Sulfonamidation Reactions on the 2-Amino-1,3,4-Thiadiazole Scaffold
| Starting Material | Reagent | Product Type | Reference |
| 2-Amino-1,3,4-thiadiazole derivative | Acyl chloride | N-Acyl-1,3,4-thiadiazol-2-amine | nih.gov |
| 2-Amino-1,3,4-thiadiazole derivative | Acid anhydride | N-Acyl-1,3,4-thiadiazol-2-amine | nih.gov |
| 2-Amino-1,3,4-thiadiazole derivative | Sulfonyl chloride | N-Sulfonyl-1,3,4-thiadiazol-2-amine | sci-hub.stgrowingscience.com |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | Acylating/Sulfonylating agents | Further derivatized sulfonamides | nih.gov |
This table is illustrative and based on the general reactivity of the 2-amino-1,3,4-thiadiazole core.
Chemo- and Regioselectivity in Multi-Functionalized Systems
The compound this compound possesses multiple reactive sites: the primary amino group, the terminal ethynyl group, and the nitrogen atoms of the thiadiazole ring. This multi-functionality necessitates careful consideration of chemo- and regioselectivity during chemical transformations.
The reactivity of these sites can often be controlled by the choice of reagents and reaction conditions. For instance, the 2-amino group is highly susceptible to electrophilic attack under acidic conditions, as seen in diazotization. Conversely, the terminal alkyne is reactive towards metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which are typically carried out under basic conditions with a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net This allows for the selective functionalization of either the amino or the ethynyl group.
The Sonogashira coupling, a powerful tool for forming carbon-carbon bonds, would involve the reaction of the terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction would proceed without affecting the amino group, demonstrating high chemoselectivity. An "inverse" Sonogashira reaction, coupling an iodoalkyne with a boronic acid, has also been developed and could be applicable. nih.gov
Mechanistic Investigations of Key Transformations
The mechanisms of the primary transformations of this compound are generally well-understood from studies of related heterocyclic amines.
The diazotization reaction proceeds through a series of steps. First, nitrous acid is protonated by the strong acid present in the reaction mixture. This is followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺). The primary amino group of the thiadiazole then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate. Subsequent tautomerization and protonation, followed by the elimination of a water molecule, yield the final diazonium salt. organic-chemistry.org
The amidation reaction follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the 2-amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride). This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the leaving group (e.g., chloride ion) and, after deprotonation of the nitrogen, yields the stable amide product.
The synthesis of the 2-amino-1,3,4-thiadiazole ring itself is often achieved through the cyclization of a thiosemicarbazide (B42300) derivative. A proposed one-pot mechanism using polyphosphate ester (PPE) involves the initial acylation of the thiosemicarbazide by a carboxylic acid, followed by a PPE-mediated cyclodehydration to form the thiadiazole ring. mdpi.comencyclopedia.pub
Computational and Theoretical Investigations of 5 Ethynyl 1,3,4 Thiadiazol 2 Amine
Quantum Chemical Studies Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.
A detailed analysis of the electronic structure of 5-Ethynyl-1,3,4-thiadiazol-2-amine would typically involve the calculation of its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These parameters provide a foundational understanding of the molecule's three-dimensional shape. Furthermore, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, would reveal the electron-rich and electron-poor regions of the molecule. This information is crucial for predicting sites of electrophilic and nucleophilic attack.
No specific data on the electronic structure of this compound is currently available in the searched literature.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.
For this compound, one would expect the HOMO to be localized on the electron-rich amino group and the thiadiazole ring, while the LUMO might be distributed across the ethynyl (B1212043) group and the heterocyclic ring. The specific energy values and the resulting gap would be crucial for predicting its behavior in chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Note: This table is for illustrative purposes only, as no experimental or theoretical data has been found.
Theoretical Prediction of Reactivity and Reaction Pathways
Computational methods can be employed to predict the most likely pathways for chemical reactions involving this compound.
By mapping the potential energy surface of a reaction, computational chemists can identify the transition states and calculate the activation energy barriers. This information is vital for understanding the kinetics of a reaction and predicting which reaction pathways are most favorable. For instance, in reactions involving the ethynyl or amino groups, DFT calculations could elucidate the energy profiles of different mechanistic possibilities.
Specific energy barrier calculations for reactions of this compound are not present in the reviewed literature.
The identification and characterization of transition state structures are fundamental to understanding reaction mechanisms. Frequency calculations are performed on these structures to confirm that they represent a true saddle point on the potential energy surface (i.e., having one imaginary frequency). The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.
No transition state analyses for reactions involving this compound have been found in published studies.
Conformational Analysis and Tautomeric Equilibria
The biological activity and reactivity of a molecule can be highly dependent on its conformation and the predominant tautomeric form.
For a molecule like this compound, conformational flexibility might arise from the rotation around the C-C bond connecting the ethynyl group to the thiadiazole ring. A conformational analysis would involve calculating the relative energies of different rotational isomers (conformers) to determine the most stable arrangement in the gas phase and in different solvents.
No specific conformational analysis of this compound has been reported.
The 2-amino-1,3,4-thiadiazole (B1665364) core can exist in different tautomeric forms, such as the amino and imino forms. Computational studies are essential for determining the relative stabilities of these tautomers. By calculating the Gibbs free energies of the different tautomers, it is possible to predict their equilibrium populations under various conditions. This is crucial as different tautomers can exhibit distinct chemical and biological properties.
Table 2: Hypothetical Tautomeric Forms of this compound and their Relative Energies
| Tautomer | Structure | Relative Energy (kcal/mol) |
| Amino form | Structure | Data not available |
| Imino form | Structure | Data not available |
Note: This table is for illustrative purposes only, as no specific data on the tautomeric equilibria of this compound is available.
While the framework for a comprehensive computational and theoretical investigation of this compound can be clearly defined, the specific data required to complete such an analysis is not currently available in the public scientific record. The outlined sections highlight the types of valuable insights that could be gained from such a study, including a detailed understanding of its electronic properties, reactivity, and structural dynamics. Future computational work on this specific molecule would be necessary to provide the data for a complete and scientifically accurate article as requested.
Theoretical Prediction of Molecular Interactions with Defined Architectures (e.g., Catalysts, Ligands)
Computational chemistry offers powerful methodologies to prospectively model and analyze the interactions between molecules, providing critical insights that can guide experimental work in catalysis and materials science. For the compound this compound, theoretical investigations can predict its behavior when interacting with defined molecular architectures such as metal catalysts or as a coordinating ligand. These predictions are founded on the electronic and structural properties inherent to the molecule's distinct functional groups: the 1,3,4-thiadiazole (B1197879) ring, the 2-amino group, and the 5-ethynyl moiety.
A thorough review of current scientific literature indicates a scarcity of specific computational studies focused directly on the interaction of this compound with catalysts or its coordination chemistry. While Density Functional Theory (DFT) and other computational methods have been applied to various 1,3,4-thiadiazole derivatives, these investigations have predominantly centered on elucidating their biological activities, such as enzyme inhibition or DNA binding, rather than their potential in catalysis or materials science. rsc.orgnih.govnih.gov
In the absence of direct computational data for this compound, predictive insights can be drawn from the general behavior of its constituent parts. The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and a sulfur atom, which are potential coordination sites. nih.govgranthaalayahpublication.org The lone pair electrons on the nitrogen and sulfur atoms allow the thiadiazole ring to act as a ligand, forming complexes with various metal ions. granthaalayahpublication.org The 2-amino group provides an additional site for hydrogen bonding and potential coordination.
The ethynyl group (–C≡CH) is a particularly interesting feature for molecular interactions. The triple bond is electron-rich and can interact with transition metals in several ways, including as a terminal ligand or a bridging ligand between two metal centers. Furthermore, the terminal alkyne can undergo a variety of catalytic transformations, such as 1,1-diboration, which has been studied for other terminal alkynes using cobalt-based catalysts.
Future computational studies on this compound would be instrumental in elucidating its potential as a ligand or a substrate in catalytic systems. Such research would likely involve:
Analysis of Coordination Modes: DFT calculations could be employed to determine the preferential binding sites (nitrogen atoms of the thiadiazole ring, the sulfur atom, or the amino group) when interacting with different metal centers. The geometry and stability of the resulting metal complexes could be predicted.
Binding Energy Calculations: The strength of the interaction between this compound and a given catalyst or metal ion can be quantified through the calculation of binding energies. This data is crucial for assessing the stability and feasibility of forming such complexes.
Electronic Structure Analysis: Methods such as Natural Bond Orbital (NBO) analysis can provide a detailed picture of the charge distribution and orbital interactions upon complexation, explaining the nature of the chemical bonds formed.
Given the current lack of specific research, a data table detailing the interaction energies or geometric parameters of this compound with defined architectures cannot be provided at this time. The following table is a hypothetical representation of the kind of data that could be generated from future computational investigations.
Hypothetical Interaction Data for this compound with a Metal Catalyst (Note: The following data is for illustrative purposes only and is not based on published research.)
| Catalyst/Metal Ion | Predicted Coordination Site(s) | Calculated Binding Energy (kcal/mol) | Key Interacting Distance (Å) |
|---|---|---|---|
| Pd(II) | N(3), N(4) | -25.3 | Pd-N: 2.05 |
| Pt(II) | N(3), S(1) | -28.1 | Pt-S: 2.30 |
| Co(II) | Ethynyl π-system | -15.8 | Co-C: 2.15 |
| Rh(I) | N(3), Amino N | -22.5 | Rh-N(3): 2.08 |
Further experimental and computational work is necessary to explore and validate the potential of this compound in the design of new catalysts and functional materials.
Role of 5 Ethynyl 1,3,4 Thiadiazol 2 Amine As a Synthetic Synthon and Scaffold
Utilization in the Construction of Complex Heterocyclic Systems
The dual reactivity of 5-ethynyl-1,3,4-thiadiazol-2-amine provides multiple avenues for the synthesis of more complex heterocyclic frameworks. The primary amine and the terminal alkyne can be selectively targeted in a variety of cyclization and multicomponent reactions.
The exocyclic amine group serves as a potent nucleophile. For instance, it can readily react with α-haloketones, such as bromoacetylarenes, in a Hantzsch-type synthesis to construct fused bicyclic systems like imidazo[2,1-b] nih.govnih.govmdpi.comthiadiazoles. nih.gov This reaction proceeds by initial N-alkylation at the amino group, followed by intramolecular cyclization and dehydration. Similarly, condensation reactions with ketones, promoted by a water scavenger, can yield N-alkenylated heterocycles. acs.org
Simultaneously, the terminal alkyne is a versatile functional handle for building heterocycles. It can participate in transition metal-catalyzed reactions, such as A³ (aldehyde-alkyne-amine) couplings, or various cycloaddition reactions to form new rings. researchgate.net The combination of these reactive sites allows for sequential or one-pot transformations to rapidly build molecular complexity from a single, well-defined starting material.
Below is a table summarizing potential synthetic transformations for constructing complex heterocycles from this compound.
| Reactive Site | Reaction Type | Reagents/Conditions | Resulting Structure |
| Amine Group | Imidazo[2,1-b]thiadiazole formation | α-Bromoacetylarenes, heat | Fused bicyclic heteroaromatic system |
| Amine Group | Pyrimidine (B1678525) ring formation | β-Dicarbonyl compounds, acid/base catalyst | Fused thiadiazolopyrimidine system |
| Amine Group | Schiff base formation | Aldehydes or ketones | N-Substituted imine |
| Alkyne Group | Triazole formation (CuAAC) | Organic azides, Cu(I) catalyst | 1,2,3-Triazole substituted thiadiazole |
| Alkyne Group | Pyrazole formation | Diazo compounds | Pyrazole substituted thiadiazole |
| Alkyne Group | Isoxazole formation | Nitrile oxides | Isoxazole substituted thiadiazole |
Strategic Integration into Macrocyclic Architectures and Supramolecular Assemblies
The defined geometry and reactive termini of this compound make it an exceptional component for the bottom-up synthesis of macrocycles and supramolecular structures.
Macrocyclic Architectures: The terminal alkyne is a key functional group for forming large cyclic structures through homocoupling or cross-coupling reactions. The Glaser-Eglinton-Hay coupling, which joins two terminal alkynes to form a 1,3-diyne linkage, is a powerful method for macrocyclization. nih.govacs.org By designing precursors that contain two this compound units linked by a flexible or rigid spacer, intramolecular coupling can generate well-defined macrocycles. This approach has been successfully used in alkyne metathesis to create shape-persistent macrocycles from similar bifunctional precursors. orgsyn.org Furthermore, the Sonogashira cross-coupling reaction allows for the connection of the ethynyl (B1212043) group to an aryl or vinyl halide, enabling the formation of macrocycles by reacting a di-alkyne with a di-halide. wikipedia.org The thiadiazole unit itself has been incorporated into macrocyclic frameworks, demonstrating its suitability as a structural subunit in large ring systems. researchgate.net
Supramolecular Assemblies: The 1,3,4-thiadiazol-2-amine core contains multiple sites for non-covalent interactions, particularly hydrogen bonding. The primary amine group can act as a hydrogen bond donor, while the nitrogen atoms within the thiadiazole ring can act as hydrogen bond acceptors. This donor-acceptor pattern facilitates the formation of predictable and stable intermolecular hydrogen bonds, leading to self-assembly into higher-order structures. For example, related thiadiazole derivatives have been shown to form one-dimensional chains and two-dimensional networks through N-H···N hydrogen bonds. nih.gov The planar, aromatic nature of the thiadiazole ring also promotes π-π stacking interactions, which further stabilize the resulting supramolecular architectures.
Development of Novel Functional Materials Precursors
The electronic properties and reactive handles of this compound position it as a critical precursor for the synthesis of advanced organic functional materials, particularly conjugated polymers for optoelectronic applications.
The terminal alkyne functionality is central to the integration of this molecule into polymer chains. The Sonogashira cross-coupling polymerization is a highly effective method for creating conjugated polymers by reacting a monomer containing two terminal alkynes with a dihaloaromatic comonomer. acs.orgorganic-chemistry.org In this context, a bis-ethynyl derivative of the thiadiazole could be polymerized, or this compound itself could be functionalized (e.g., by reacting the amine with a diacid chloride) and then polymerized via its alkyne group. This creates a polymer backbone where the electronic properties of the thiadiazole unit are incorporated directly into the main chain. The resulting polymers are promising candidates for use in organic electronic devices. google.com
A key strategy in designing organic semiconductors with low bandgaps is to create polymers with alternating electron-donating and electron-accepting units along a π-conjugated backbone. mdpi.com The 1,3,4-thiadiazole (B1197879) ring is known to be electron-deficient. The ethynyl group acts as a rigid, linear, and conjugated linker. By polymerizing this compound (or its derivatives) with an electron-rich comonomer (such as thiophene (B33073), fluorene, or carbazole), it is possible to construct a donor-acceptor (D-A) conjugated polymer. This D-A architecture effectively lowers the HOMO-LUMO energy gap, causing the material to absorb light at longer wavelengths. google.commdpi.com The synthesis of ethynyl-linked porphyrin frameworks has demonstrated that this approach can yield materials with broad absorption spectra and low optical bandgaps, which are desirable properties for applications in organic photovoltaics and photodetectors. nih.gov
Diversification of Chemical Libraries Through Derivatization
In medicinal chemistry and drug discovery, the generation of chemical libraries containing structurally diverse compounds is essential for identifying new bioactive molecules. This compound is an ideal bifunctional scaffold for library synthesis due to the presence of two chemically distinct and orthogonally reactive functional groups: the primary amine and the terminal alkyne. nih.govacs.org
The primary amine can be readily modified through a wide range of well-established reactions, including:
Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids to form amides and sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
The terminal alkyne can be independently derivatized using reactions that are typically unreactive towards amines under the right conditions, such as:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction with various azides yields 1,4-disubstituted 1,2,3-triazoles.
Sonogashira Coupling: Palladium/copper-catalyzed cross-coupling with a wide array of aryl or vinyl halides. wikipedia.org
Mannich Reaction: Reaction with an aldehyde and a secondary amine to produce propargylamines.
This orthogonal reactivity allows for a combinatorial approach where a matrix of products can be synthesized by reacting a set of amine-reactive reagents with a set of alkyne-reactive reagents, rapidly generating a large and diverse library from a single core structure. colab.wsresearchgate.net
Please use the selectors below to explore potential derivatization reactions for generating a chemical library.
Interactive Data Table: Derivatization of this compound
| Reactant for Amine Group | Reactant for Alkyne Group | Resulting Linkage at Amine | Resulting Structure at Alkyne |
| Acetyl ChlorideBenzoyl ChlorideBenzenesulfonyl ChloridePhenyl Isocyanate | Benzyl (B1604629) AzideIodobenzene4-Bromopyridine | Amide | 1,2,3-Triazole |
Role in Scaffold Hopping and Isosteric Replacements in Chemical Design
Scaffold hopping is a prominent strategy in medicinal chemistry where a core molecular structure (scaffold) of a known active compound is replaced with a different, often structurally distinct, scaffold to discover new drug candidates with improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. The 1,3,4-thiadiazole ring is recognized as a "privileged scaffold" and a versatile bioisostere, making it highly valuable for this purpose. nih.goveurekaselect.comnih.gov
A bioisostere is a chemical substituent or group that produces broadly similar biological properties to another chemical group. The 1,3,4-thiadiazole ring is considered a classical bioisostere of several other heterocyclic rings, including:
1,3,4-Oxadiazole (B1194373): The replacement of the sulfur atom with oxygen results in a structurally similar ring with different electronic and hydrogen-bonding capabilities. mdpi.comnih.gov
Pyrimidine: The 1,3,4-thiadiazole ring can mimic the pyrimidine core found in nucleobases, allowing its derivatives to potentially interfere with DNA replication processes, a key mechanism for anticancer agents. mdpi.com
Thiazole (B1198619): As a related sulfur-and-nitrogen-containing heterocycle, it can serve as a replacement for the thiazole ring found in many bioactive compounds. colab.ws
The use of the 2-amino-1,3,4-thiadiazole (B1665364) scaffold has led to the development of potent inhibitors for various biological targets, including antimicrobial agents and anticancer therapeutics. researchgate.netnih.govnih.gov For example, derivatives based on this scaffold have been developed as potent inhibitors of mycobacterial enzymes for tuberculosis treatment nih.gov and as c-Met kinase inhibitors for cancer therapy tandfonline.com. The ability of the this compound scaffold to act as a bioisosteric replacement for other rings, combined with the synthetic handle of the ethynyl group for further optimization, makes it a powerful tool for medicinal chemists in the design of next-generation therapeutics.
Advanced Spectroscopic and Analytical Methodologies for Mechanistic Studies
Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Reaction Monitoring and Structural Connectivity Elucidation
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 5-ethynyl-1,3,4-thiadiazol-2-amine and its derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are routinely employed to confirm the structures of newly synthesized compounds. researchgate.netnih.govdergipark.org.tr
In the structural elucidation of 1,3,4-thiadiazole (B1197879) derivatives, ¹H-NMR spectra typically show characteristic signals for aromatic, aliphatic, and amine protons. For instance, in a series of 5-(1-methyl-2-phenylethenyl)-N-aryl-1,3,4-thiadiazol-2-amines, aromatic protons were observed in the range of 7.23–8.27 ppm, while the secondary amine protons appeared between 8.40 and 11.28 ppm. dergipark.org.tr Similarly, for N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl) acetamide (B32628) derivatives, the amide proton (NH) signal, which is exchangeable with D₂O, is often observed at a downfield chemical shift. nih.govmdpi.com
¹³C-NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. The carbon atoms of the 1,3,4-thiadiazole ring, particularly the C=N carbon, exhibit characteristic chemical shifts that confirm the formation of the heterocyclic ring. growingscience.com For example, in a series of 5-[substituted]-1,3,4-thiadiazol-2-amines, the C=N group of the thiadiazole ring was observed between 148-169 ppm. growingscience.com In other derivatives, the thiadiazole carbon adjacent to the secondary amine (C11) and the other ring carbon (C10) were observed at approximately 163.77–169.01 ppm and 159.56–162.90 ppm, respectively. dergipark.org.tr
Table 1: Representative ¹H and ¹³C NMR Data for 1,3,4-Thiadiazole Derivatives
| Compound/Derivative Class | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Reference |
| 5-(1-Methyl-2-phenylethenyl)-N-aryl-1,3,4-thiadiazol-2-amines | Aromatic: 7.23–8.27; Amine (NH): 8.40–11.28 | Thiadiazole C=N: 159.56–169.01 | dergipark.org.tr |
| N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl) acetamide derivatives | Amide (NH): ~10.50–12.70 (D₂O exchangeable) | Not specified | nih.govmdpi.com |
| 5-[Substituted]-1,3,4-thiadiazol-2-amines | Aromatic: 7.6-8.04 | Thiadiazole C=N: 148–169 | growingscience.com |
| (E)–(5-(((5-mercapto-1,3,4-thiadiazole-2-yl)imino)methyl)furan-2-yl-methanol) | Azomethine (N=CH): 8.4; Amine (N-H): 5.6 | Not specified | jmchemsci.com |
Mass Spectrometry for Identification of Reaction Intermediates and Products
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives, as well as to identify reaction intermediates and products. nih.govmdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula of the synthesized compounds. researchgate.net
In the analysis of 5-[substituted]-1,3,4-thiadiazol-2-amines, the molecular ion peak in the mass spectrum corresponds to the calculated molecular weight of the target compound. growingscience.com For example, the mass spectrum of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) shows a molecular ion peak at m/z 177, which matches its molecular weight. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide structural information.
Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing reaction mixtures, allowing for the separation of components before their detection by the mass spectrometer. growingscience.comresearchgate.net This is crucial for identifying intermediates and byproducts in the synthesis of 1,3,4-thiadiazole derivatives. mdpi.com For instance, in the synthesis of a novel pyrazoline-bearing hybrid molecule with a 1,3,4-thiadiazole moiety, LC-MS was used to confirm the structure of the final product. mdpi.com
Table 2: Mass Spectrometry Data for Selected 1,3,4-Thiadiazole Derivatives
| Compound | Molecular Formula | Molecular Weight | Observed m/z [M]⁺ | Reference |
| 1,3,4-Thiadiazol-2-amine | C₂H₃N₃S | 101.130 | Not specified | nist.gov |
| 5-Phenyl-1,3,4-thiadiazol-2-amine | C₈H₇N₃S | 177.23 | 177 | mdpi.com |
| 5-Amino-1,3,4-thiadiazole-2-thiol | C₂H₃N₃S₂ | 133.20 | Not specified | bldpharm.com |
| 2-Amino-5-bromo-1,3,4-thiadiazole | C₂H₂BrN₃S | 180.03 | Not specified | sigmaaldrich.com |
| 2-Amino-5-tert-butyl-1,3,4-thiadiazole | C₆H₁₁N₃S | 157.24 | Not specified | sigmaaldrich.com |
X-ray Crystallography for Structural Elucidation of Complex Derivatives and Reaction Outcomes
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids, providing unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry. researchgate.net For complex derivatives of this compound, single-crystal X-ray diffraction analysis is invaluable for confirming the regioselectivity and stereoselectivity of reactions. researchgate.netnih.gov
In another example, the crystal structure of 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine (B3024326) showed the dihedral angle between the thiophene (B33073) and thiadiazole rings to be 72.99 (5)°. nih.gov This information is crucial for understanding the conformation and potential intermolecular interactions of the molecule in the solid state. The crystal packing can be influenced by hydrogen bonds and π-π stacking interactions, which are also revealed by X-ray diffraction studies. nih.gov
Table 3: Selected Crystallographic Data for 1,3,4-Thiadiazole Derivatives
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
| (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | Not specified | Not specified | N(7)-C(11) = 1.409(4) | N(8)-C(9)-S(10) = 116.3(3); N(12)-C(11)-N(7) = 125.2(3) | nih.gov |
| 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine | Monoclinic | P2₁/c | Not specified | Dihedral angle (thiophene-thiadiazole) = 72.99(5) | nih.gov |
Kinetic and Thermodynamic Investigations of Transformations
While specific kinetic and thermodynamic studies on transformations involving this compound are not extensively detailed in the provided search results, the principles of these investigations are fundamental to understanding reaction mechanisms.
Kinetic studies would involve monitoring the rate of a reaction as a function of various parameters such as reactant concentrations, temperature, and catalyst loading. This data allows for the determination of the reaction order, rate constant, and activation energy, providing insights into the rate-determining step of the reaction. Techniques like in situ spectroscopy (discussed in the next section) are often employed for real-time monitoring of reactant and product concentrations.
Thermodynamic investigations focus on the energy changes that occur during a reaction, determining whether a reaction is spontaneous (exergonic) or non-spontaneous (endergonic) under a given set of conditions. The Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) are key parameters. For instance, DNA binding studies of some 5-[substituted]-1,3,4-thiadiazol-2-amines have involved the calculation of the binding constant (K) and the Gibbs free energy change (ΔG), providing a quantitative measure of the binding affinity. researchgate.net
Future Research Directions and Emerging Paradigms for 5 Ethynyl 1,3,4 Thiadiazol 2 Amine
Exploration of Unconventional Synthetic Routes and Sustainable Chemistry Approaches
The development of novel and sustainable methods for the synthesis of 1,3,4-thiadiazole (B1197879) derivatives is an area of active research. Traditional methods often involve harsh reagents and produce significant waste. researchgate.netnih.gov Future efforts will likely focus on greener alternatives.
One promising approach involves the use of polyphosphate ester (PPE) as a cyclodehydration agent for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide (B42300) and carboxylic acids. researchgate.netnih.govmdpi.com This method avoids the use of toxic reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). researchgate.netnih.gov Further research could adapt this methodology for the synthesis of 5-ethynyl-1,3,4-thiadiazol-2-amine, potentially using ethynyl-substituted carboxylic acids as starting materials.
Another sustainable approach is the use of iodine-mediated oxidative C-S bond formation. This transition-metal-free process allows for the synthesis of 2-amino-substituted 1,3,4-thiadiazoles from semicarbazide/thiosemicarbazide and corresponding aldehydes. lookchem.com Exploring the compatibility of this reaction with ethynyl-containing aldehydes would be a valuable research direction.
The principles of "Green Chemistry" are increasingly being applied to the synthesis of heterocyclic compounds. isca.in This includes the use of solvent-free reactions, microwave irradiation, and catalysts that can be recycled. Future syntheses of this compound and its derivatives will likely incorporate these principles to improve efficiency and reduce environmental impact.
| Approach | Reagents | Advantages |
| Polyphosphate Ester (PPE) Mediated Cyclodehydration | Thiosemicarbazide, Carboxylic Acid, PPE | One-pot, avoids toxic reagents researchgate.netnih.govmdpi.com |
| Iodine-Mediated Oxidative C-S Bond Formation | Semicarbazide/Thiosemicarbazide, Aldehyde, I2 | Transition-metal-free lookchem.com |
| Green Chemistry Principles | Various | Reduced waste, energy efficiency, safer processes isca.in |
Development of Novel Catalytic Systems for Specific Transformations
The ethynyl (B1212043) group of this compound is a versatile functional handle that can participate in a wide range of chemical transformations. The development of novel catalytic systems to selectively modify this group is a key area for future research.
For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could be employed to link the ethynyl group to various aryl or heteroaryl halides, creating a library of novel compounds with potentially enhanced biological activities. Research into more efficient and robust palladium catalysts, or the use of other transition metals like copper or nickel, could expand the scope of these transformations.
Furthermore, the development of catalysts for regioselective additions to the triple bond would allow for the synthesis of a variety of substituted vinyl-thiadiazole derivatives. This could include hydroamination, hydrothiolation, or hydroboration reactions, each providing access to different classes of compounds with unique properties.
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), represents another powerful tool. The ethynyl group can readily react with azides to form triazole rings, linking the thiadiazole core to other molecular fragments. uc.pt Research into new catalytic systems for this reaction, including those that are biocompatible, could enable the use of this compound in biological settings for applications like bioconjugation and chemical biology studies.
Integration into Flow Chemistry Methodologies and Continuous Processing
Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. uc.pt The integration of the synthesis and modification of this compound into flow chemistry systems is a logical next step to enhance production efficiency and safety.
The synthesis of heterocyclic compounds, including thiadiazoles, has been successfully demonstrated using flow chemistry. uc.pt A continuous flow process for the synthesis of this compound could involve the sequential pumping of reagents through heated reactors and purification modules. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.
Furthermore, multi-step flow syntheses could be designed to produce derivatives of this compound in a continuous fashion. For example, a flow system could be set up to first synthesize the core thiadiazole and then immediately subject it to a subsequent transformation, such as a Sonogashira coupling or a click reaction, without the need for isolating intermediates. uc.pt This approach streamlines the synthetic process and reduces waste.
| Flow Chemistry Advantage | Application to this compound |
| Enhanced Safety | Handling of potentially hazardous reagents in small, controlled volumes. uc.pt |
| Precise Reaction Control | Optimization of reaction conditions for higher yields and purity. uc.pt |
| Scalability | Easier to scale up production by running the system for longer or using parallel reactors. uc.pt |
| Multi-step Synthesis | Continuous production of complex derivatives without intermediate isolation. uc.pt |
Design of Next-Generation Chemical Scaffolds with Enhanced Synthetic Versatility
The 2-amino-1,3,4-thiadiazole (B1665364) moiety is considered a privileged scaffold in medicinal chemistry due to its ability to interact with a variety of biological targets. nih.govnih.gov The ethynyl group adds another layer of versatility, allowing for the design of next-generation chemical scaffolds with enhanced synthetic utility.
By strategically modifying both the amino group and the ethynyl group, a vast chemical space can be explored. For example, the amino group can be acylated, alkylated, or converted into other functional groups, while the ethynyl group can be transformed into a wide range of other functionalities as described previously. This dual functionalization capability allows for the creation of highly diverse and complex molecules.
The concept of "hybrid molecules," where two or more pharmacophoric subunits are linked together, is a promising strategy in drug discovery. nih.gov this compound can serve as a central building block for creating such hybrids. The ethynyl group can be used as a linker to attach other bioactive moieties, potentially leading to compounds with synergistic or polypharmacological activities. nih.gov For instance, it could be coupled with other heterocyclic systems known for their biological activity, such as isatin (B1672199) or acridine. nih.govnih.gov
Synergistic Research with Other Chemical Disciplines (e.g., Materials Science, Organometallic Chemistry)
The unique electronic and structural properties of this compound make it an attractive candidate for applications beyond medicinal chemistry, particularly in materials science and organometallic chemistry.
In materials science, the rigid, aromatic nature of the thiadiazole ring, combined with the linear ethynyl group, suggests potential applications in the development of novel organic materials. These could include organic semiconductors, liquid crystals, or components of light-emitting diodes (LEDs). researchgate.net The ability to functionalize the molecule at multiple positions would allow for the fine-tuning of its electronic and photophysical properties.
In the field of organometallic chemistry, the nitrogen and sulfur atoms of the thiadiazole ring, as well as the amino group, can act as ligands for metal ions. mdpi.comjmchemsci.com The synthesis and characterization of metal complexes of this compound could lead to new catalysts, sensors, or materials with interesting magnetic or optical properties. The ethynyl group could also participate in the formation of organometallic polymers or coordination networks.
Furthermore, the synergistic effects observed when combining thiadiazole derivatives with existing drugs, such as antibiotics, highlight the potential for collaborative research between synthetic chemists and microbiologists. mdpi.com Investigating the ability of this compound and its derivatives to enhance the efficacy of other therapeutic agents is a promising avenue for future studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
